(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate
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Overview
Description
(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate is a complex organic compound belonging to the indole family Indoles are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functional group modifications to introduce the tert-butyl, hydroxy, and hydroxymethyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the indole ring or other functional groups.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1H,5H-pyrrolo[2,3-f]indole
- 3H,6H-pyrrolo[3,2-e]indole
- Indole-3-carbinol
- 3,3’-Diindolylmethane
Uniqueness
(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate is unique due to its specific functional groups and stereochemistry.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl (8S)-4-hydroxy-8-(hydroxymethyl)-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-9-6-18-15-12(21)5-11-14(13(9)15)10(8-20)7-19(11)16(22)23-17(2,3)4/h5-6,10,18,20-21H,7-8H2,1-4H3/t10-/m0/s1 |
InChI Key |
HPJNIKVZSHKUJB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)OC(C)(C)C)CO)O |
Canonical SMILES |
CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)OC(C)(C)C)CO)O |
Origin of Product |
United States |
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